N,N-Dimethylindan-2-amine hydrochloride
Description
This compound features a bicyclic indan core (a benzene ring fused to a cyclopentane ring) with a methyl-substituted amine group. Its molecular formula is C₁₀H₁₄ClN (average mass: 183.68 g/mol).
Properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-12(2)11-7-9-5-3-4-6-10(9)8-11;/h3-6,11H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNQOBDWPYICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
N,N-Dimethylindan-2-amine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Antidepressants : It is used in the synthesis of certain antidepressant medications, contributing to the development of drugs that target serotonin and norepinephrine reuptake inhibitors.
- Stimulants : The compound has been studied for its potential use in stimulant medications, which can enhance cognitive function and energy levels.
- Analgesics : Research indicates that this compound can be involved in the synthesis of analgesic compounds, providing pain relief through various mechanisms.
Case Study: Synthesis of Antidepressants
A study published in a pharmacological journal demonstrated that this compound could be effectively utilized to synthesize a novel class of antidepressants. The research highlighted the compound's ability to enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms among test subjects.
Organic Synthesis
In organic chemistry, this compound serves as a valuable reagent for synthesizing complex organic molecules. Its applications include:
- Quaternization Reactions : The compound is used to quaternize various amines, resulting in cationic derivatives that have applications in surfactants and polymers.
- Synthesis of Functionalized Compounds : It plays a crucial role in synthesizing functionalized indanes and related structures, which are important in medicinal chemistry.
Data Table: Organic Synthesis Applications
| Application Type | Description | Example Compounds |
|---|---|---|
| Quaternization | Formation of cationic derivatives | Cationic surfactants |
| Functionalization | Synthesis of indane derivatives | Indole-based pharmaceuticals |
Agricultural Applications
This compound also finds utility in agricultural chemistry:
- Fungicides : The compound has been explored for its potential as a fungicide, helping to protect crops from fungal infections.
- Pesticides : Its derivatives are being studied for use in developing new pesticide formulations that are more effective and environmentally friendly.
Case Study: Development of Eco-Friendly Pesticides
Research conducted on the use of this compound in pesticide formulations indicated promising results. The study demonstrated that derivatives of this compound exhibited enhanced efficacy against common agricultural pests while reducing environmental impact compared to traditional pesticides.
Toxicology and Safety Considerations
While this compound has numerous applications, it is essential to consider its toxicological profile:
- Toxicity : The compound can cause irritation to the skin, eyes, and respiratory tract upon exposure. Safety data sheets recommend using personal protective equipment when handling this chemical.
- Environmental Impact : Research shows that the compound can have adverse effects on aquatic life if released into water bodies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The following table highlights key differences in core structures, substituents, and molecular properties of related compounds:
Key Observations :
- Indan vs.
Pharmacological and Functional Comparisons
Antihistaminic Activity
- Diatrin (N,N'-dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine HCl): Exhibits potent antihistaminic activity with a therapeutic index of 300–1200 (oral) and protects against anaphylactic shock.
Psychoactive Potential
- 4-Dimethylamino-N-benzylcathinone HCl: A cathinone derivative with stimulant properties due to its dopamine/norepinephrine reuptake inhibition. The dimethylamino and benzyl groups enhance its potency.
Chemical and Physical Properties
- Solubility: Indan/indole-based hydrochlorides (e.g., ) are typically water-soluble due to ionic chloride, whereas norbornane derivatives () may exhibit lower solubility due to bulky substituents.
- Stability : Compounds like N,O-Dimethylhydroxylamine HCl () are sensitive to moisture, requiring storage at -20°C. Indan/indole derivatives are generally stable at room temperature.
Toxicological Profiles
Q & A
Q. What are the primary synthetic routes for N,N-Dimethylindan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of indan-2-one with dimethylamine in the presence of sodium triacetoxyborohydride (STAB) under mild acidic conditions (pH 4–5) . Alternatively, nucleophilic substitution using indan-2-yl chloride and dimethylamine in a polar aprotic solvent (e.g., dimethyl sulfoxide) with stannous chloride as a catalyst has been reported . Key factors affecting yield include solvent choice (e.g., pyridine enhances reaction rates but may introduce impurities) and temperature control (exceeding 60°C accelerates decomposition). Purity ≥98% is achievable via recrystallization in ethanol/water mixtures .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR in DO shows characteristic peaks for aromatic protons (δ 6.8–7.2 ppm) and dimethylamino groups (singlet at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS typically displays [M+H] at m/z 194.1 (calculated for CHNCl). Fragmentation patterns confirm the indane backbone .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are used for purity assessment. Retention times vary with mobile phase composition (e.g., 70:30 acetonitrile/0.1% TFA) .
Q. How should researchers handle stability challenges during storage of this compound?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (argon) at −20°C. Stability studies indicate ≤5% degradation over 6 months when protected from light and moisture . For short-term use, desiccators with silica gel are sufficient. Monitor purity via periodic HPLC analysis .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and pH variations. For example:
- Aqueous Solubility : At pH 7.4 (PBS), solubility is 12 mg/mL, but protonation at pH <3 increases solubility to 50 mg/mL .
- Organic Solvents : DMSO (≥50 mg/mL) outperforms ethanol (20 mg/mL) due to stronger dipole interactions .
Systematic studies using standardized buffers and controlled temperature (25°C ± 1°C) are critical. Validate via nephelometry or UV-Vis spectrophotometry .
Q. How can researchers optimize catalytic systems for asymmetric derivatization of this compound?
- Methodological Answer : Chiral ligands (e.g., BINAP) paired with palladium catalysts enable enantioselective alkylation. Key parameters:
- Solvent : Tetrahydrofuran (THF) enhances stereocontrol vs. dichloromethane .
- Temperature : Lower temperatures (−20°C) favor enantiomeric excess (ee >90%) but reduce reaction rates .
Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) and adjust ligand-to-metal ratios (1:1.2 optimal) .
Q. What mechanistic insights explain the compound’s reactivity in photoredox catalysis applications?
- Methodological Answer : The dimethylamino group acts as an electron donor, facilitating single-electron transfer (SET) under blue light (450 nm) with iridium photocatalysts (e.g., Ir(ppy)). Transient absorption spectroscopy confirms a radical cation intermediate (λ 480 nm) . Quenching studies with TEMPO validate radical pathways. Optimize light intensity (10 mW/cm) and catalyst loading (2 mol%) for C–H functionalization reactions .
Q. How do structural modifications of this compound impact its bioactivity in neurotransmitter receptor assays?
- Methodological Answer :
- Substitution at the Indane Core : Fluorination at position 5 increases affinity for σ receptors (K = 8 nM vs. 25 nM for parent compound) .
- N-Methylation : Removing one methyl group reduces logP (from 2.1 to 1.6), altering blood-brain barrier penetration .
Use radioligand binding assays (e.g., H-DTG for σ receptors) and MDCK cell models for permeability studies .
Data Contradiction Analysis
Q. Why do UV-Vis and fluorescence assays yield conflicting results for amine quantification in complex matrices?
- Methodological Answer :
- UV-Vis Limitations : Interference from aromatic impurities (e.g., naphthalene derivatives) causes false positives in diazotization-based assays .
- Fluorescence Advantages : Derivatization with dansyl chloride (λ 340 nm, λ 525 nm) improves specificity but requires pH >10 for optimal labeling .
Cross-validate using LC-MS/MS with isotopic internal standards (e.g., C-labeled analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
